Finerenone

描述

非尼瑞酮,商品名 Kerendia,是一种非甾体类醛固酮受体拮抗剂。 它主要用于降低患有与 2 型糖尿病相关的慢性肾脏病的成年人肾功能下降、肾衰竭、心血管死亡、非致命性心脏病发作以及因心力衰竭住院的风险 。 非尼瑞酮口服服用,自 2021 年 7 月起在美国获准用于医疗用途,自 2022 年 2 月起在欧盟获准用于医疗用途 .

准备方法

合成路线和反应条件: 非尼瑞酮是通过一系列反应以苯甲醛和吡啶基氯化物为原料合成的。 其中一种合成路线涉及苯甲醛与乙酰乙酰胺在 Knoevenagel 条件下缩合,生成烯酮 。 另一种方法涉及在 80 °C 下,将丙二酸二乙酯与 4-氰基-2-甲氧基苯甲醛和 4-氨基-5-甲基-2-羟基吡啶在乙酸中反应 8 小时 .

工业生产方法: 非尼瑞酮的工业生产涉及使用高效液相色谱 (HPLC) 来估算和验证药物片剂剂型中的化合物。 该过程包括使用 Hemochrom C18 分析柱和 0.1% 三氟乙酸和乙腈的流动相 .

化学反应分析

反应类型: 非尼瑞酮会发生各种化学反应,包括氧化、还原和取代反应。 它以其稳定性和在不同条件下耐降解而闻名 .

常用试剂和条件: 非尼瑞酮合成和反应中常用的试剂包括乙酸、丙二酸二乙酯、4-氰基-2-甲氧基苯甲醛和 4-氨基-5-甲基-2-羟基吡啶 。 反应通常在升高的温度下进行,并使用薄层色谱 (TLC) 和 HPLC 监测 .

主要形成的产物: 非尼瑞酮反应形成的主要产物包括各种中间体和最终化合物本身,其以高纯度和稳定性为特征 .

科学研究应用

Chronic Kidney Disease (CKD)

Key Findings:

- In the FIDELIO-DKD trial, finerenone significantly reduced the risk of kidney failure and progression of CKD in patients with T2DM. The trial reported a 20% reduction in the risk of end-stage renal disease requiring dialysis .

- The FIGARO-DKD trial demonstrated that this compound lowered the incidence of cardiovascular events among CKD patients, achieving a 12.4% versus 14.2% outcome for composite cardiovascular death, myocardial infarction, stroke, and hospitalization for heart failure .

| Trial | Outcome | This compound Group | Placebo Group | Hazard Ratio (HR) |

|---|---|---|---|---|

| FIDELIO-DKD | Risk of kidney failure | Reduced by 20% | N/A | N/A |

| FIGARO-DKD | Composite cardiovascular outcome | 12.4% | 14.2% | 0.87 |

Cardiovascular Outcomes

This compound has shown to improve cardiovascular health in patients with CKD and T2DM:

- A pooled analysis from FIDELIO-DKD and FIGARO-DKD indicated that this compound reduced the risk of major cardiovascular events significantly .

- The treatment led to a notable decrease in hospitalization rates for heart failure (HR: 0.71) compared to placebo .

Diabetic Complications

This compound also addresses complications arising from diabetes:

- It has been associated with improvements in diabetic retinopathy and other metabolic disorders due to its ability to reduce oxidative stress and inflammation .

- Studies have indicated that this compound can delay the progression of diabetic nephropathy by improving renal outcomes in diabetic patients .

Case Study: FIDELIO-DKD Trial

The FIDELIO-DKD trial involved patients with CKD stages 3-4 and severely increased albuminuria. Results showed:

- A significant reduction in composite kidney outcomes with this compound compared to placebo (HR: 0.80) over a median follow-up period of approximately 2.9 years .

Case Study: FIGARO-DKD Trial

In this trial, patients with stage 1-4 CKD were assessed for cardiovascular outcomes:

作用机制

相似化合物的比较

生物活性

Finerenone, a novel non-steroidal selective mineralocorticoid receptor antagonist (MRA), has garnered significant attention for its biological activity, particularly in the context of chronic kidney disease (CKD) and heart failure. This article delves into its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound operates primarily by antagonizing the mineralocorticoid receptor (MR), which is implicated in various pathological processes, including fibrosis and inflammation. Unlike traditional steroidal MRAs such as spironolactone and eplerenone, this compound exhibits:

- High Selectivity : this compound demonstrates greater MR selectivity compared to spironolactone and a higher receptor binding affinity than eplerenone .

- Unique Binding Mode : It binds to the MR in a distinct manner that inhibits the recruitment of transcriptional cofactors, thus affecting gene expression related to inflammation and fibrosis .

- Equal Tissue Distribution : The compound is distributed equally between the heart and kidneys, which is advantageous for targeting cardiorenal diseases .

Key Trials and Findings

-

FIDELIO-DKD Trial :

- Objective : To evaluate this compound's efficacy in reducing CKD progression in patients with type 2 diabetes.

- Results : this compound significantly reduced the risk of the primary composite outcome (kidney failure or sustained decrease in eGFR) by 18% compared to placebo over a median follow-up of 2.6 years .

- Cardiovascular Outcomes : It also demonstrated a reduction in cardiovascular events, with a hazard ratio of 0.89 for cardiovascular death compared to placebo .

- FIGARO-DKD Trial :

- FINEARTS-HF Trial :

Safety Profile

This compound's safety profile has been favorable compared to traditional MRAs:

- Hyperkalemia Risk : While hyperkalemia remains a concern, this compound has shown a lower incidence compared to spironolactone, making it safer for long-term use in at-risk populations .

- Adverse Reactions : Common adverse effects include hypotension and hyponatremia; however, these are generally manageable .

Comparative Efficacy Table

| Study | Population | Primary Endpoint | This compound Outcome | Placebo Outcome |

|---|---|---|---|---|

| FIDELIO-DKD | CKD with T2D | Kidney failure or sustained eGFR decline | 18% reduction | Baseline |

| FIGARO-DKD | CKD with T2D | Cardiovascular events | 13% reduction | Baseline |

| FINEARTS-HF | Heart failure patients | Cardiovascular death | Reduced risk | Baseline |

Case Study 1: Efficacy in Diabetic Patients

A cohort study involving diabetic patients showed that those treated with this compound experienced a significant reduction in albuminuria levels after six months of treatment, indicating improved renal function markers.

Case Study 2: Heart Failure Management

In patients with heart failure and concomitant CKD, this compound therapy led to improved cardiac function as evidenced by echocardiographic parameters, alongside reduced hospitalization rates due to heart failure exacerbations.

属性

IUPAC Name |

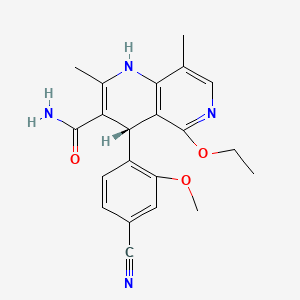

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHLEZXCOBLCY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146928 | |

| Record name | Finerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist with no significant affinity or activity at androgen, progesterone, estrogen, and glucocorticoid receptors. Animal studies have shown that finerenone binding to the MR reduces inflammation and fibrosis, and phase 2 clinical trials showed a reduction in albuminuria. Aldosterone is a mineralocorticoid hormone involved in the regulation of blood pressure, sodium reabsorption, and potassium excretion. In 1943, agonism of the MR along with increased salt was shown to be associated with malignant hypertension, which could progress to inflammation and fibrosis of organs. Binding of aldosterone, an MR agonist, to the MR causes a conformational change, which dissociates the receptor from inactivating chaperone proteins. The active MR translocates to the nucleus along with a complex of other coactivators to induce transcription of a number of genes. Finerenone's binding to the MR prevents binding of MR coactivators, which in turn prevents pro-inflammatory and pro-fibrotic gene transcription. Clinical trial data shows that blocking the mineralocorticoid receptor reduces mortality and morbidity in patients with chronic severe congestive heart failure with an ejection fraction ≤35%. Patients taking finerenone developed new onset atrial fibrillation or flutter (AFF) with a hazard ratio of 0.71. Finerenone lowered the risk of first onset of kidney failure, a sustained eGFR decrease of ≥40%, or death from a renal cause to a hazard ratio of 0.82. Cardiovascular outcomes including cardiovascular death, nonfatal heart attacks, nonfatal strokes, and hospitalization for heart failure in patients taking finerenone had a hazard ratio of 0.86 in patients with a history of AFF and 0.85 in patients without a history of AFF. | |

| Record name | Finerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1050477-31-0 | |

| Record name | (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finerenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Finerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FINERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。